molecular formula C33H37NO17 B12324356 4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside

4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside

Cat. No.: B12324356
M. Wt: 719.6 g/mol
InChI Key: APYFCGBWFSVXEH-UHFFFAOYSA-N
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Description

4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside is a complex carbohydrate derivative. This compound is primarily used in the study of carbohydrate chemistry and enzymatic reactions. It acts as a substrate for various glycosyltransferases and glycosidases, aiding in the investigation of their mechanisms and inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside involves multiple steps. The starting material, 2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl bromide, reacts with 4-nitrophenol in the presence of a base to form the desired compound. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted glucopyranosides .

Scientific Research Applications

4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside has several scientific research applications:

    Chemistry: It is used as a substrate in the study of glycosyltransferases and glycosidases, aiding in the investigation of their mechanisms and inhibition.

    Biology: The compound is used in enzymatic assays to study carbohydrate metabolism and enzyme kinetics.

    Medicine: It is used in drug discovery and development, particularly in designing therapeutics for diseases correlated with aberrant glycosylation processes, such as cancer, diabetes, and genetic disorders.

    Industry: The compound is used in the development of diagnostic tools and assays for various diseases.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside involves its interaction with glycosyltransferases and glycosidases. The compound acts as a substrate for these enzymes, allowing researchers to study their catalytic mechanisms and inhibition. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 2,3-di-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside: Similar in structure but with different acetylation patterns.

    4-Nitrophenyl 2-O-(2,3,4,6-Tri-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside: Similar in structure but with mannopyranosyl instead of glucopyranosyl.

Uniqueness

4-Nitrophenyl2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its specific acetylation pattern and the presence of both nitrophenyl and benzylidene groups. These structural features make it a valuable tool in studying carbohydrate chemistry and enzymatic reactions .

Properties

Molecular Formula

C33H37NO17

Molecular Weight

719.6 g/mol

IUPAC Name

[3,4,5-triacetyloxy-6-[[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]oxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C33H37NO17/c1-16(35)42-14-24-27(44-17(2)36)29(45-18(3)37)30(46-19(4)38)33(49-24)51-28-25(39)26-23(15-43-31(50-26)20-8-6-5-7-9-20)48-32(28)47-22-12-10-21(11-13-22)34(40)41/h5-13,23-33,39H,14-15H2,1-4H3

InChI Key

APYFCGBWFSVXEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C3C(COC(O3)C4=CC=CC=C4)OC2OC5=CC=C(C=C5)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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